3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran
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Overview
Description
3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of selenium in its structure imparts distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran typically involves the reaction of 2,3-dihydro-1-benzofuran with phenylselenenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., thiols) can be employed.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Studied for its potential antioxidant properties and its role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, modulating their activity.
Pathways Involved: It can influence oxidative stress pathways by acting as an antioxidant, thereby protecting cells from damage.
Comparison with Similar Compounds
Similar Compounds
3-Selenylindoles: These compounds also contain selenium and exhibit similar biological activities, such as anticancer properties.
Selenium-containing Azoles: These compounds are known for their pharmacological activities and are used in drug design.
Uniqueness
3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran is unique due to its specific structure, which combines the benzofuran moiety with a phenylselanyl group. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
111191-89-0 |
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Molecular Formula |
C15H14OSe |
Molecular Weight |
289.24 g/mol |
IUPAC Name |
3-(phenylselanylmethyl)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C15H14OSe/c1-2-6-13(7-3-1)17-11-12-10-16-15-9-5-4-8-14(12)15/h1-9,12H,10-11H2 |
InChI Key |
UHQVTNATTFWKRK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)C[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
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